An In-depth Technical Guide to 9-([1,1'-Biphenyl]-4-yl)anthracene: A Promising Blue Emitter for Organic Electronics
An In-depth Technical Guide to 9-([1,1'-Biphenyl]-4-yl)anthracene: A Promising Blue Emitter for Organic Electronics
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 9-([1,1'-Biphenyl]-4-yl)anthracene, a key organic semiconductor in the field of organic light-emitting diodes (OLEDs). This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this high-performance material.
Introduction: The Significance of Aryl-Substituted Anthracenes
Anthracene and its derivatives have long been a cornerstone in the development of organic electronic materials due to their inherent high fluorescence quantum yields and thermal stability.[1][2] The strategic substitution at the 9- and 10-positions of the anthracene core allows for the fine-tuning of its photophysical and electronic properties. The introduction of bulky aryl groups, such as the biphenyl moiety in 9-([1,1'-Biphenyl]-4-yl)anthracene, serves to prevent intermolecular π-π stacking in the solid state. This morphological control is crucial for maintaining high emission efficiency in thin-film devices by minimizing aggregation-caused quenching.[2] 9-([1,1'-Biphenyl]-4-yl)anthracene has emerged as a promising candidate for a blue-emitting material in OLEDs, a critical component for full-color displays and white lighting applications.[3]
Chemical Structure and Physicochemical Properties
9-([1,1'-Biphenyl]-4-yl)anthracene is a polycyclic aromatic hydrocarbon with the chemical formula C₂₆H₁₈.[4] Its structure consists of an anthracene core functionalized with a biphenyl group at the 9-position.
Table 1: Physicochemical Properties of 9-([1,1'-Biphenyl]-4-yl)anthracene
| Property | Value | Source(s) |
| IUPAC Name | 9-(4-phenylphenyl)anthracene | [4] |
| CAS Number | 323195-31-9 | [4] |
| Molecular Formula | C₂₆H₁₈ | [4] |
| Molecular Weight | 330.43 g/mol | [4] |
| Appearance | White to light yellow powder/crystal | MySkinRecipes |
| Melting Point | ~223 °C | Sigma-Aldrich |
| Boiling Point | ~520 °C at 760 mmHg (predicted) | Sigma-Aldrich |
| Solubility | Slightly soluble in chloroform and dichloromethane | BenchChem |
Synthesis and Characterization
The synthesis of 9-([1,1'-Biphenyl]-4-yl)anthracene is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile carbon-carbon bond-forming reaction provides a high-yield route to unsymmetrical biaryls.[5][6] The key precursors for this synthesis are 9-bromoanthracene and 4-biphenylboronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is based on established methods for the synthesis of similar 9-aryl-anthracene derivatives.[7]
Materials:
-
9-Bromoanthracene
-
4-Biphenylboronic acid
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Hexanes
-
Magnesium sulfate (MgSO₄)
-
Celite
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 9-bromoanthracene (1.0 eq.), 4-biphenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask.
-
Degassing: Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes to create an inert atmosphere.
-
Catalyst Addition: Add the palladium(0) tetrakis(triphenylphosphine) catalyst (0.05 eq.) to the reaction mixture under a positive pressure of the inert gas.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Add deionized water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Recrystallization: Further purify the product by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexanes, to yield 9-([1,1'-Biphenyl]-4-yl)anthracene as a crystalline solid.[5]
Caption: Synthetic workflow for 9-([1,1'-Biphenyl]-4-yl)anthracene.
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized compound. The spectra are expected to show characteristic signals for the aromatic protons and carbons of the anthracene and biphenyl moieties.[8][9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the product.[10]
-
Purity Analysis: The purity of the final compound is critical for its performance in electronic devices and can be assessed by High-Performance Liquid Chromatography (HPLC) and elemental analysis.
Photophysical and Thermal Properties
The photophysical and thermal properties of 9-([1,1'-Biphenyl]-4-yl)anthracene are central to its application in OLEDs.
Absorption and Emission Spectra
9,10-disubstituted anthracene derivatives typically exhibit strong absorption in the UV region (around 350-400 nm) corresponding to the π-π* transitions of the anthracene core.[1] The emission spectra of these compounds are characterized by a vibrant blue fluorescence with well-resolved vibronic features, a hallmark of the anthracene chromophore.[11] The emission maximum is expected to be in the range of 420-450 nm.
Fluorescence Quantum Yield
The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the emission process. For many 9,10-diaryl-substituted anthracene derivatives, the quantum yield in solution is very high, often approaching unity.[1][2] This high intrinsic quantum yield is a primary reason for their use as emitters in OLEDs.
Thermal Stability
High thermal stability is a prerequisite for materials used in vacuum-deposited OLEDs. Thermogravimetric analysis (TGA) is used to determine the decomposition temperature (Td), which is the temperature at which the material begins to lose mass. For 9,10-diaryl-substituted anthracene derivatives, the decomposition temperatures are typically high, often exceeding 300 °C, indicating excellent thermal stability suitable for device fabrication and operation.[12][13]
Table 2: Expected Photophysical and Thermal Properties
| Property | Expected Value/Range | Method of Determination |
| Absorption Maximum (λabs) | 350 - 400 nm | UV-Vis Spectroscopy |
| Emission Maximum (λem) | 420 - 450 nm | Photoluminescence Spectroscopy |
| Fluorescence Quantum Yield (ΦF) | > 0.8 in solution | Comparative Quantum Yield Measurement |
| Decomposition Temperature (Td) | > 300 °C | Thermogravimetric Analysis (TGA) |
Applications in Organic Light-Emitting Diodes (OLEDs)
The excellent photophysical properties and high thermal stability of 9-([1,1'-Biphenyl]-4-yl)anthracene make it a prime candidate for use as a blue emitter in OLEDs.
Role in OLED Devices
In a typical multilayer OLED architecture, 9-([1,1'-Biphenyl]-4-yl)anthracene can be employed as the emissive layer (EML), either as a neat film or, more commonly, as a dopant in a suitable host material. The host material facilitates charge transport, while the dopant is responsible for the light emission. This host-dopant system allows for efficient energy transfer and helps to prevent concentration quenching of the emitter.
Device Architecture and Performance
A representative OLED device structure incorporating a blue emitter like 9-([1,1'-Biphenyl]-4-yl)anthracene is as follows:
ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode
The performance of an OLED is evaluated based on several key metrics:
-
External Quantum Efficiency (EQE): The ratio of the number of photons emitted from the device to the number of electrons injected. For efficient blue fluorescent OLEDs, EQEs can range from 5% to over 10%.[14][15][16]
-
Commission Internationale de l'Éclairage (CIE) Coordinates: These coordinates define the color of the emitted light. For a deep blue emitter, the CIE coordinates are typically in the region of (x < 0.15, y < 0.15).[15]
-
Luminance: The brightness of the emitted light, measured in candelas per square meter (cd/m²).
-
Operational Lifetime: The time it takes for the device's luminance to decrease to half of its initial value at a constant current.
Caption: A typical multilayer OLED device structure.
Conclusion
9-([1,1'-Biphenyl]-4-yl)anthracene stands out as a highly promising organic semiconductor for applications in blue OLEDs. Its molecular design, featuring a bulky biphenyl substituent on an anthracene core, effectively mitigates concentration quenching and promotes high solid-state luminescence efficiency. The robust thermal stability of this class of compounds ensures their suitability for industrial-scale vacuum deposition processes. While further research is needed to fully characterize its performance in optimized OLED devices, the foundational properties of 9-([1,1'-Biphenyl]-4-yl)anthracene, as outlined in this guide, firmly establish it as a material of significant interest for the advancement of organic electronics.
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